![molecular formula C12H17NO3S B2508656 N-(3-methoxyphenethyl)cyclopropanesulfonamide CAS No. 1235299-25-8](/img/structure/B2508656.png)
N-(3-methoxyphenethyl)cyclopropanesulfonamide
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Overview
Description
“N-(3-methoxyphenethyl)cyclopropanesulfonamide” is a compound that contains a sulfonamide group, a cyclopropane ring, and a methoxyphenethyl group. Sulfonamides are a group of compounds known for their antibacterial properties . The methoxyphenethyl group is a common structure in organic chemistry, often contributing to the pharmacological properties of a compound . The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-methoxyphenethyl)cyclopropanesulfonamide” would depend on its exact structure. Sulfonamides are generally soluble in water and have a relatively high melting point .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide, also known as N-(3-methoxyphenethyl)cyclopropanesulfonamide:
Pharmaceutical Development
N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes makes it valuable for probing the mechanisms of action of these biomolecules. This application helps in understanding the fundamental aspects of cellular function and disease pathology .
Medicinal Chemistry
Medicinal chemists utilize N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide to design and synthesize new compounds with improved pharmacological properties. By modifying its structure, researchers can create analogs that may exhibit enhanced potency, selectivity, and reduced side effects. This approach is crucial for optimizing drug candidates before clinical trials .
Toxicology Studies
Researchers also use this compound in toxicology studies to assess its safety and potential adverse effects. Understanding its toxicity profile is crucial for determining its suitability for further development as a therapeutic agent. These studies help in identifying any potential risks associated with its use.
Sigma-Aldrich Sigma-Aldrich Springer : Springer : Springer : Sigma-Aldrich : Sigma-Aldrich : Springer
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXMXNDYRDIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)cyclopropanesulfonamide |
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